molecular formula C12H13N3 B1594512 5-Cyanogramine CAS No. 25514-67-4

5-Cyanogramine

Cat. No.: B1594512
CAS No.: 25514-67-4
M. Wt: 199.25 g/mol
InChI Key: JOPBIDDQPQFQHZ-UHFFFAOYSA-N
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Description

5-Cyanogramine, also known as 3-(Dimethylaminomethyl)-5-cyanoindole, is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of a cyano group (-CN) at the 5-position of the indole ring and a dimethylaminomethyl group at the 3-position.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBIDDQPQFQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180203
Record name 5-Cyanogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25514-67-4
Record name 5-Cyanogramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyanogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyanogramine can be synthesized through several methods. One common synthetic route involves the reaction of 5-Cyanoindole with formaldehyde and dimethylamine in the presence of glacial acetic acid and 1,4-dioxane. The reaction is typically carried out at room temperature overnight, followed by evaporation and pH adjustment to isolate the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanogramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Cyanogramine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyanogramine involves its interaction with specific molecular targets. The cyano group and the dimethylaminomethyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Methylgramine: Similar structure but with a methyl group instead of a cyano group.

    6-Cyanogramine: Similar structure but with the cyano group at the 6-position.

Uniqueness: 5-Cyanogramine is unique due to the specific positioning of the cyano group, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .

Biological Activity

5-Cyanogramine, a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₃N₃, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound features a pyridine ring substituted with a cyano group and an amine, which contributes to its unique reactivity and interactions in biological systems. The compound's molecular weight is 199.25 g/mol, and its structure can be summarized as follows:

Property Details
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
Functional Groups Pyridine ring, cyano group, amine

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer properties. Research suggests that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a study highlighted its potential in developing more potent anticancer drugs with a pyrimidine scaffold.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It shows promise against various bacterial strains, indicating potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways:

  • Enzyme Inhibition : this compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It may influence receptor activity, potentially affecting neurotransmitter systems such as serotonin pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Name Molecular Formula Key Features Unique Aspects
4-CyanopyridineC₆H₄N₂Pyridine derivative with a cyano groupLacks the amine functionality
2-AminobenzonitrileC₇H₆N₂Contains an amino group and a nitrileDifferent ring structure (benzene)
3-CyanoanilineC₇H₆N₂Aniline derivative with a cyano groupHas an amino group directly attached to the aromatic ring

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Case Study on Anticancer Activity : A study evaluated the efficacy of this compound in inhibiting the growth of cancer cells in vitro. Results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment : Another case study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, supporting further investigation for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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